molecular formula C11H13BrO3 B15061091 2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one

2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B15061091
M. Wt: 273.12 g/mol
InChI Key: OFGSVWMBMQVHAV-UHFFFAOYSA-N
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Description

2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a bromine atom, a methoxy group, and a methoxyphenyl group attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-1-(4-methoxyphenyl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines, thioethers, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one depends on its specific application. In chemical reactions, the bromine atom and methoxy groups play key roles in determining reactivity and selectivity. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks the methoxy group on the propanone backbone.

    2-Chloro-2-methoxy-1-(4-methoxyphenyl)propan-1-one: Contains a chlorine atom instead of bromine.

    2-Bromo-2-methoxy-1-(3-methoxyphenyl)propan-1-one: The methoxyphenyl group is positioned differently.

Uniqueness

2-Bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

2-bromo-2-methoxy-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO3/c1-11(12,15-3)10(13)8-4-6-9(14-2)7-5-8/h4-7H,1-3H3

InChI Key

OFGSVWMBMQVHAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)(OC)Br

Origin of Product

United States

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